2,4-Dimethoxy-6-methylbenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-6-methylbenzoic acid can be synthesized from methyl 2,4-dimethoxy-6-methylbenzoate through hydrolysis. The reaction typically involves the use of a strong base such as sodium hydroxide (NaOH) in an aqueous solution, followed by acidification to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar hydrolysis reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Varied products based on the nucleophile used
Scientific Research Applications
2,4-Dimethoxy-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
2,4-Dimethylbenzoic acid: Similar in structure but lacks the methoxy groups, leading to different chemical properties and reactivity.
2,3-Dimethoxybenzoic acid: Similar in having methoxy groups but differs in the position of substitution on the benzene ring, affecting its chemical behavior and applications.
Properties
IUPAC Name |
2,4-dimethoxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBJDEWCBGUODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345818 | |
Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3686-57-5 | |
Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3686-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethoxy-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2,4-Dimethoxy-6-methylbenzoic acid in the synthesis of chlorinated isocoumarin derivatives?
A1: this compound serves as the starting material for synthesizing various chlorinated isocoumarin derivatives, including naturally occurring ones like 7-chloro-8-hydroxy-6-methoxy-3-methylisocoumarin []. The synthesis involves a series of reactions where the carboxylic acid group of this compound is transformed, ultimately leading to the formation of the desired isocoumarin structure.
Q2: What is known about the crystal structure of this compound?
A2: In the crystal structure of this compound (C10H12O4), molecules are linked together in pairs (dimers) through a specific type of interaction called O—H⋯O hydrogen bonds []. These dimers are further connected through another type of interaction, C—H⋯O hydrogen bonds, creating a larger network within the crystal structure [].
Q3: Can you elaborate on the synthesis of 7-chloro-8-hydroxy-6-methoxy-3-methylisocoumarin from this compound?
A3: The synthesis of 7-chloro-8-hydroxy-6-methoxy-3-methylisocoumarin, a naturally occurring isocoumarin derivative, starts with this compound. It undergoes a multi-step process that includes carboxylation to form homophthalic acid, followed by acetylation and decarboxylation to yield the final isocoumarin structure []. This specific synthetic route marks the first successful total synthesis of this particular compound [].
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